molecular formula C17H21N3O3S B15118907 N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B15118907
M. Wt: 347.4 g/mol
InChI Key: CGFPBFLNBUVREB-UHFFFAOYSA-N
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Description

N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structural features, which include a pyrrolidine ring, a dioxolobenzothiazole moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dioxolobenzothiazole Moiety: This step involves the condensation of a dioxolobenzothiazole derivative with the pyrrolidine ring. This reaction is often catalyzed by a Lewis acid such as aluminum chloride.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.

    Pharmacology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death . The exact molecular pathways involved include the activation of caspases and the inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)19-15(21)10-4-5-20(8-10)16-18-11-6-12-13(23-9-22-12)7-14(11)24-16/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,21)

InChI Key

CGFPBFLNBUVREB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCO4

Origin of Product

United States

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